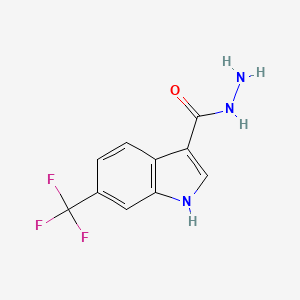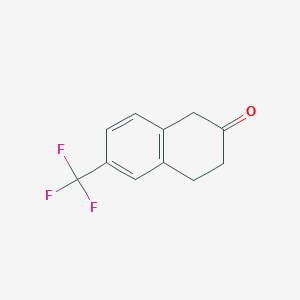
6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one is an organic compound with the molecular formula C11H9F3O. It is a derivative of naphthalenone, characterized by the presence of a trifluoromethyl group at the 6th position and a dihydro group at the 3rd and 4th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of 3,4-dihydro-1H-naphthalen-2-one using trifluoromethylating agents under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols .
Scientific Research Applications
6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can serve as a probe or reagent in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydronaphthalen-1-one: A similar compound without the trifluoromethyl group.
6-(Trifluoromethyl)-2,3,4-trihydronaphthalen-1-one: Another derivative with slight structural differences
Uniqueness
6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such properties are desired .
Properties
Molecular Formula |
C11H9F3O |
|---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
6-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)9-3-1-8-6-10(15)4-2-7(8)5-9/h1,3,5H,2,4,6H2 |
InChI Key |
BMJFAQVVWVBAHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,5-trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13681106.png)

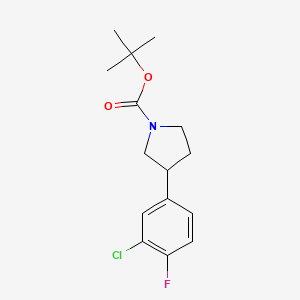
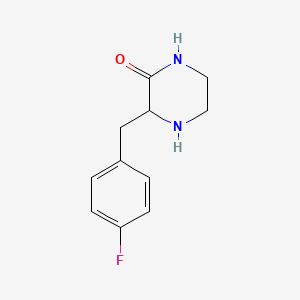
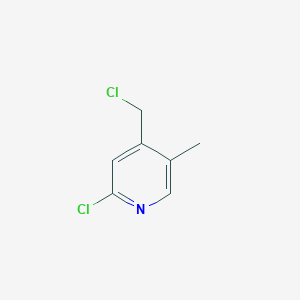
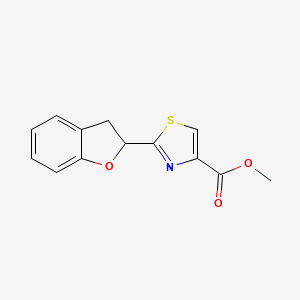
![8-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13681149.png)
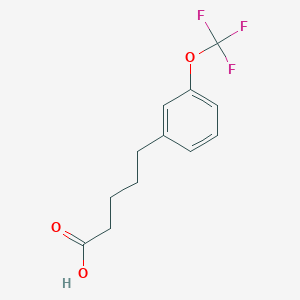
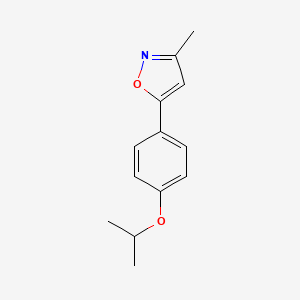
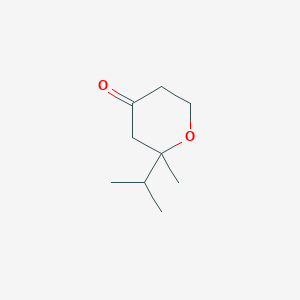
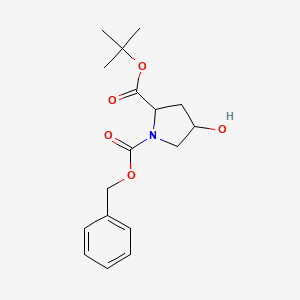
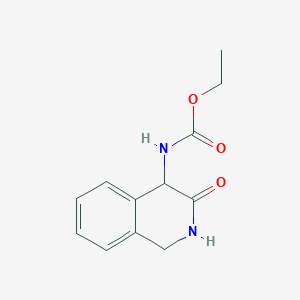
![(S)-2-(Boc-amino)-3,3-dicyclopropyl-N-[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]propanamide](/img/structure/B13681181.png)
